molecular formula C9H17NO B1489095 1-Cyclobutylpiperidin-3-ol CAS No. 1866060-15-2

1-Cyclobutylpiperidin-3-ol

Número de catálogo B1489095
Número CAS: 1866060-15-2
Peso molecular: 155.24 g/mol
Clave InChI: ZSUYHWXBHCYJSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The molecular structure of “1-Cyclobutylpiperidin-3-ol” can be represented by the InChI code: 1S/C9H17NO/c11-9-4-6-10(7-5-9)8-2-1-3-8/h8-9,11H,1-7H2 . This indicates that the compound consists of a piperidine ring attached to a cyclobutyl group, with a hydroxyl group attached to the third carbon of the piperidine ring.

Aplicaciones Científicas De Investigación

Matrix Metalloprotease-1 Inhibition

1-Cyclobutylpiperidin-3-ol derivatives have been explored for their potential to inhibit matrix metalloprotease-1 (MMP-1), an enzyme implicated in various pathological processes including tissue remodeling, inflammation, and tumor metastasis. A study by Onaran et al. (2005) synthesized squaric acid-peptide conjugates with the cyclobut-3-enedione core substituted at the 3-position with various functional groups, including -N(alkyl)OH, designed to bind to the zinc atom in the MMP-1 active site. Among these, -N(Me)OH provided the highest level of MMP-1 inhibition, indicating the potential of 1-cyclobutylpiperidin-3-ol derivatives in the development of MMP-1 inhibitors (Onaran, Comeau, & Seto, 2005).

Antiviral Activity

Another significant area of research involving 1-cyclobutylpiperidin-3-ol derivatives is their antiviral properties. Bisacchi et al. (1991) synthesized enantiomeric cyclobutyl nucleoside analogues, which showed high activity against a range of herpesviruses in vitro. The study highlights the enantiomeric cyclobutyl adenine and guanine analogues, with specific attention to their potent antiherpes activity, showcasing the potential of 1-cyclobutylpiperidin-3-ol derivatives in antiviral drug development (Bisacchi et al., 1991).

Histamine H3 Receptor Inverse Agonists

1-Cyclobutylpiperidin-3-ol derivatives have also been explored for their potential as histamine H3 receptor inverse agonists, which could have implications for the treatment of various central nervous system disorders. Nagase et al. (2008) identified the N-cyclobutylpiperidin-4-yloxy group as an optimal structure for potent H3 inverse agonism, leading to compounds that showed improved potency in both histamine release and receptor occupancy assays in animal models (Nagase et al., 2008).

Imaging of Histamine H3 Receptors

In the context of diagnostic imaging, 1-cyclobutylpiperidin-3-ol derivatives have been utilized in the development of PET ligands for imaging histamine H3 receptors in the human brain. Hanyu et al. (2016) reported on the radiosynthesis and quality control of [11C]TASP457, a novel PET ligand derived from 1-cyclobutylpiperidin-3-ol, demonstrating its suitability for clinical application in imaging H3 receptors, which could aid in the understanding of various neurological conditions (Hanyu et al., 2016).

Propiedades

IUPAC Name

1-cyclobutylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-5-2-6-10(7-9)8-3-1-4-8/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUYHWXBHCYJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutylpiperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutylpiperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-Cyclobutylpiperidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-Cyclobutylpiperidin-3-ol
Reactant of Route 4
1-Cyclobutylpiperidin-3-ol
Reactant of Route 5
1-Cyclobutylpiperidin-3-ol
Reactant of Route 6
1-Cyclobutylpiperidin-3-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.